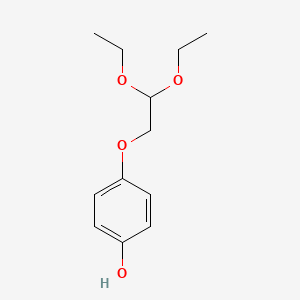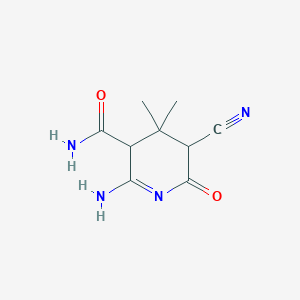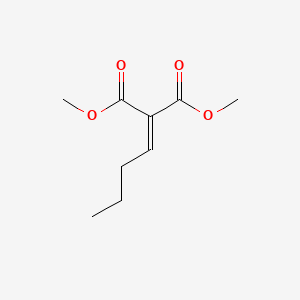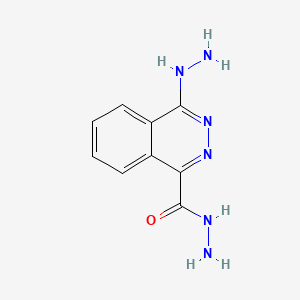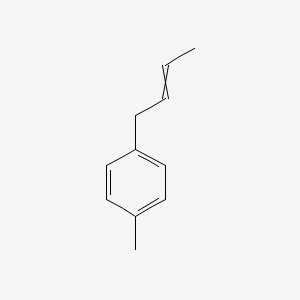
1-(But-2-en-1-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can be achieved using catalysts like palladium on carbon, resulting in the formation of 1-(butan-1-yl)-4-methylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 1-(butan-1-yl)-4-methylbenzene.
Substitution: Halogenated derivatives such as 1-(but-2-en-1-yl)-4-bromomethylbenzene.
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a model compound in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(But-2-en-1-yl)-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as radicals or carbocations, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic acid: A carboxylic acid with a but-2-en-1-yl group.
Crotyl acrylate: An ester with a but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-4-methylbenzene is unique due to the presence of both a benzene ring and a but-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
21003-53-2 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-but-2-enyl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4,6-9H,5H2,1-2H3 |
Clé InChI |
ZVIJJVLFWYRYBC-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


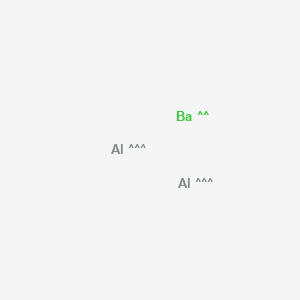
![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
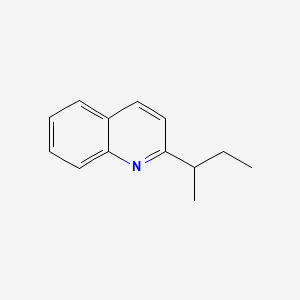
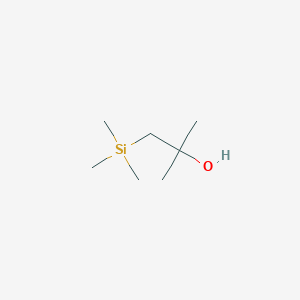

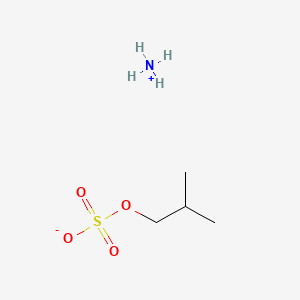

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
